(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol
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Overview
Description
The compound (1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol is a complex organic molecule characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol typically involves multi-step organic synthesis techniques. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction, forming the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and precise temperature control to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the pentacyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar structural complexity but different functional groups.
Dye-sensitized solar cell compounds: Compounds used in solar cells that share some structural features.
Uniqueness
(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol: is unique due to its specific pentacyclic structure and multiple hydroxyl groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C30H50O4 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol |
InChI |
InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29+,30+/m0/s1 |
InChI Key |
MRQRSMCZZRLXJG-DVVIYWGFSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C2)(CCC([C@]3(C)CO)O)C |
Canonical SMILES |
CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C |
Origin of Product |
United States |
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